1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol
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Overview
Description
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol typically involves the reaction of 4-methylcyclohexanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions . The process involves the reduction of the ketone group in 4-methylcyclohexanone to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methylcyclohexanone, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminobutan-2-yl)-4-methylcyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1-Aminobutan-2-yl)-4-methylcyclohexane: Lacks the hydroxyl group, making it less polar.
1-(1-Aminobutan-2-yl)-4-methylcyclohexanol: Similar but with different stereochemistry.
Uniqueness
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
MHOLCJRHAHLLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(CC1)C)O |
Origin of Product |
United States |
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